molecular formula C18H26N2O2 B12961922 Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B12961922
M. Wt: 302.4 g/mol
InChI Key: ZQAAEEGHASROED-UHFFFAOYSA-N
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Description

Benzyl 8-(methylamino)-2-azaspiro[45]decane-2-carboxylate is a spirocyclic compound known for its unique structural features and diverse biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of benzylamine with cyclohexanone and copper sulfate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step organic synthesis processes, including the use of protecting groups and selective deprotection steps to achieve the final product. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is essential to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 8-(methylamino)-2-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which is involved in necroptosis, a form of programmed cell death.

    Medicine: Explored for its therapeutic potential in treating diseases related to necroptosis, such as inflammatory and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potent RIPK1 inhibitory activity.

    2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been identified as potent RIPK1 inhibitors with significant anti-necroptotic effects.

Uniqueness

Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate stands out due to its specific structural features and its ability to inhibit RIPK1, making it a valuable compound for research in necroptosis-related diseases.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-19-16-7-9-18(10-8-16)11-12-20(14-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,16,19H,7-14H2,1H3

InChI Key

ZQAAEEGHASROED-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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